Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid
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Overview
Description
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether and a methoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Scientific Research Applications
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzyloxy-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde is first converted to a corresponding amino derivative through reductive amination.
Coupling Reaction: The amino derivative is then coupled with chloroacetic acid under basic conditions to form the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature Control: Maintaining optimal temperatures to ensure maximum conversion and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzyl ether can be reduced to form the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenols.
Substitution: Formation of substituted amino acids or amides.
Mechanism of Action
The mechanism of action of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Amino-(4-benzyloxy-3-methoxy-phenyl)-propionic acid
- Amino-(4-benzyloxy-3-methoxy-phenyl)-butyric acid
Uniqueness
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is unique due to its specific structural features, such as the presence of both benzyl ether and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15H,10,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIAHNYMHGGPAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)N)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378229 |
Source
|
Record name | STK005415 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299164-71-9 |
Source
|
Record name | α-Amino-3-methoxy-4-(phenylmethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299164-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK005415 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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